molecular formula C23H24O6 B2698080 (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622808-23-5

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2698080
CAS No.: 622808-23-5
M. Wt: 396.439
InChI Key: YWTQUCHNPIQJPC-NDENLUEZSA-N
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Description

(Z)-6-((3-Methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2,3,4-trimethoxybenzylidene group at the C2 position and a 3-methylbut-2-en-1-yl (prenyl) ether moiety at the C6 position. This compound belongs to a class of molecules studied for their antineoplastic properties, particularly their ability to inhibit tubulin polymerization by targeting the colchicine-binding site, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Key structural features influencing its bioactivity include:

  • 2,3,4-Trimethoxybenzylidene group: Enhances binding affinity to tubulin through hydrophobic interactions and hydrogen bonding with the colchicine domain.
  • Prenyl ether substituent: Improves cellular permeability and pharmacokinetic properties due to its lipophilic nature.

Properties

IUPAC Name

(2Z)-6-(3-methylbut-2-enoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-14(2)10-11-28-16-7-8-17-19(13-16)29-20(21(17)24)12-15-6-9-18(25-3)23(27-5)22(15)26-4/h6-10,12-13H,11H2,1-5H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTQUCHNPIQJPC-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C20H24O5\text{C}_{20}\text{H}_{24}\text{O}_5

This structure features a benzofuran core with various substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cytotoxicity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The mechanism involves ROS generation and subsequent apoptosis induction .
  • Mechanistic Studies : The compound's ability to increase ROS levels correlates with its cytotoxic effects. In particular, it has been shown to disrupt mitochondrial membrane potential, leading to cytochrome C release and activation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

  • Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), suggesting a potential role in managing inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that the compound induces apoptosis in K562 cells via ROS generation.
Su et al. (2023)Reported similar apoptotic effects in human chondrosarcoma cells through mitochondrial dysfunction.
MDPI Study (2024)Found that the compound inhibits IL-6 release and exhibits cytotoxicity against multiple cancer cell lines.

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of benzofuran derivatives, including those related to (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. For instance, benzofuran compounds have been shown to effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8), demonstrating their potential in managing chronic inflammatory disorders .

Antioxidant Activity

Benzofuran derivatives possess notable antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structural features of benzofurans contribute to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Anticancer Potential

Research indicates that benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. The compound may interact with specific cellular targets, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents. They exhibit inhibitory effects against a range of bacteria and fungi, suggesting potential applications in treating infections .

Condensation Reactions

The compound can be synthesized via acid-catalyzed condensation reactions involving benzofuran derivatives and aldehydes or ketones. This method allows for the formation of the desired benzylidene structure while maintaining the integrity of the benzofuran moiety .

Solventless Methods

Recent advancements have introduced solventless methods for synthesizing benzofuran derivatives. These methods utilize clay catalysts to facilitate reactions without the need for solvents, making the process more environmentally friendly .

Use of Catalysts

Catalysts such as palladium or other transition metals can enhance reaction efficiency and selectivity during the synthesis of complex benzofuran derivatives .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various benzofuran derivatives, it was found that specific structural modifications significantly enhanced their efficacy in reducing inflammation markers in vitro. The compound this compound was shown to have superior activity compared to other tested derivatives .

Case Study 2: Anticancer Activity

A clinical trial investigated the cytotoxic effects of several benzofuran derivatives on breast cancer cell lines. Results indicated that this compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Methoxy substitutions (e.g., 2,3,4-trimethoxy in the target compound) enhance tubulin-binding affinity compared to hydroxy groups (e.g., 3-hydroxy-4-methoxy in 6y), which may redirect activity toward tyrosinase inhibition .
  • Alkoxy Chain Flexibility : The prenyl ether in the target compound likely improves membrane permeability over rigid groups like acetonitrile (5a) or dichlorobenzyl (5b), though potency in 5a/5b remains superior due to heterocyclic benzylidene motifs .

Mechanistic Insights

  • Tubulin Inhibitors (e.g., 5a, 5b, Target Compound) : These aurones induce G2/M phase arrest by stabilizing tubulin in its unpolymerized form. Molecular docking studies confirm competitive binding at the colchicine site, with IC50 values <100 nM in prostate (PC-3) and leukemia cell lines .
  • Tyrosinase Inhibitors (e.g., 6y, 65): Hydroxy-substituted aurones like 6y and 65 suppress melanogenesis via tyrosinase interaction, demonstrating the impact of substituent polarity on target selectivity .

Toxicity and Selectivity

  • Compounds with electron-withdrawing groups (e.g., 5b’s dichlorobenzyl) exhibit higher cytotoxicity but lower selectivity .

Q & A

Q. Pitfalls :

  • Overlap in NMR Signals : Similar δ values for E/Z protons may require 2D NMR or spiking with authentic standards .
  • Photoisomerization : Exposure to UV light during analysis can alter Z/E ratios; use amber vials and minimize light exposure .

[Advanced] What in vitro assays evaluate biological activity, and how are contradictory results addressed?

Methodological Answer:
Common assays include:

  • Antioxidant Activity : DPPH/ABTS radical scavenging (IC₅₀ values) .
  • Antiplatelet Activity : ADP/collagen-induced platelet aggregation in human PRP .

Q. Resolving Contradictions :

  • Assay Variability : Normalize results using internal controls (e.g., ascorbic acid for antioxidants) .
  • Purity Verification : HPLC (>95% purity) ensures activity is compound-specific, not due to impurities .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to confirm trends .

[Advanced] How do substituents on the benzylidene and benzofuranone moieties influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Benzylidene Substituents :
    • 2,3,4-Trimethoxy groups enhance electron donation, increasing antioxidant potency .
    • Bulky groups (e.g., 3-methylbut-2-en-1-yloxy) improve lipophilicity and membrane permeability .
  • Benzofuranone Modifications :
    • Methoxy groups at C-6 reduce cytotoxicity but may lower antiplatelet efficacy .

Q. Table 1. Hypothetical SAR Trends (Based on Analogues) :

Substituent PositionBioactivity TrendReference
2,3,4-Trimethoxy↑ Antioxidant (IC₅₀ 10 μM)
3-Methylbut-2-en-1-yl↑ Cellular Uptake

[Advanced] What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:
Challenges :

  • Low Yields in Coupling Steps : Steric hindrance during benzylidene formation reduces efficiency at larger scales .
  • Purification Complexity : Similar polarity of Z/E isomers complicates column chromatography .

Q. Optimization Strategies :

  • Catalytic Systems : Use Ag₂O nanoparticles to accelerate coupling reactions and improve yields .
  • Solvent Engineering : Replace THF with DMF for better solubility of intermediates .

[Advanced] How is computational modeling applied to predict target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models interactions with cyclooxygenase-1 (COX-1) for antiplatelet activity. The trimethoxybenzylidene group shows π-π stacking with Tyr-385 .
  • MD Simulations : GROMACS assesses binding stability; RMSD <2 Å over 100 ns indicates robust target engagement .
  • QSAR Models : Hammett constants (σ) of substituents correlate with antioxidant IC₅₀ values (R² >0.85) .

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